molecular formula C13H14BrF3N6O2 B4375130 4-({2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE

4-({2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4375130
M. Wt: 423.19 g/mol
InChI Key: HFILABPZZIWCOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrazole Core: The initial step involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Bromination and Methylation: The pyrazole core is then brominated and methylated to introduce the bromo and methyl substituents at the desired positions.

    Acetylation and Amidation: The acetylation of the pyrazole ring is followed by amidation to introduce the acetylamino group. This step typically involves the use of acetic anhydride and an amine.

    Final Coupling: The final step involves coupling the acetylated pyrazole with 1-ethyl-1H-pyrazole-3-carboxamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-({2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

4-({2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.

    Materials Science: It is investigated for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-({2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-(trifluoromethyl)aniline
  • 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride
  • 3-bromo-5-(trifluoromethyl)benzaldehyde

Uniqueness

The uniqueness of 4-({2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromo and trifluoromethyl groups enhances its potential for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[[2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-1-ethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrF3N6O2/c1-3-22-4-7(10(20-22)12(18)25)19-8(24)5-23-6(2)9(14)11(21-23)13(15,16)17/h4H,3,5H2,1-2H3,(H2,18,25)(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFILABPZZIWCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N)NC(=O)CN2C(=C(C(=N2)C(F)(F)F)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrF3N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4-({2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
4-({2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
4-({2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
4-({2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
4-({2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE

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